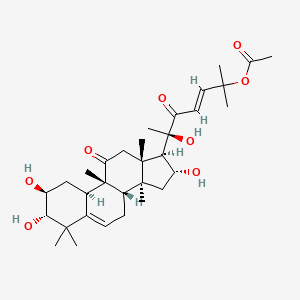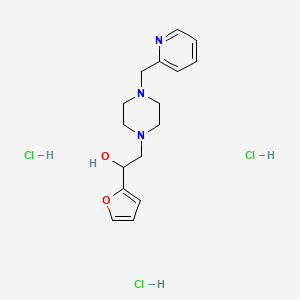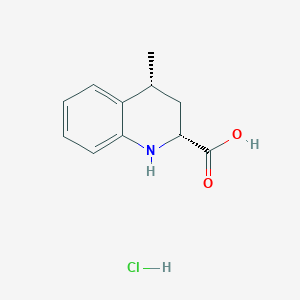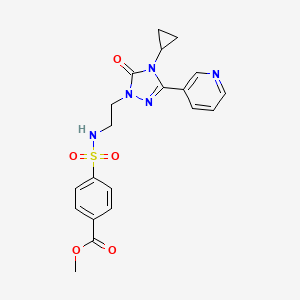![molecular formula C22H20N2O10S2 B2733787 2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid CAS No. 825600-72-4](/img/structure/B2733787.png)
2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sulfonamide as a Functional Group in Drug Design
The sulfonamide group is widely recognized in medicinal chemistry, appearing in various marketed drugs. Its significance stems from its role as an isostere of the carboxylic acid group of the natural substrate 4-aminobenzoic acid, crucial for the activity of sulfonamide antibacterials. These compounds inhibit tetrahydropteroic acid synthetase, showcasing the versatility of sulfonamide in therapeutic agent design. However, it's noteworthy that while some sulfonamide compounds can cause hypersensitivity and severe skin rash, these toxicities are associated with the aniline structure rather than the sulfonamide group itself, illustrating a need for careful differentiation in drug development (Kalgutkar, Jones, & Sawant, 2010).
Sulfonamides in Antitumor Activity
Research into sulfonamide derivatives for antitumor applications has yielded promising results. For instance, compounds designed with sulfonamide groups containing 5-fluorouracil and nitrogen mustard have demonstrated significant antitumor activity with low toxicity. These findings underscore the potential of sulfonamide derivatives as a basis for developing potent antitumor agents, highlighting the adaptability of sulfonamides in targeting cancer cells (Huang, Lin, & Huang, 2001).
properties
IUPAC Name |
2-[[5-[(2-carboxyphenyl)sulfamoyl]-2,4-dimethoxyphenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O10S2/c1-33-17-11-18(34-2)20(36(31,32)24-16-10-6-4-8-14(16)22(27)28)12-19(17)35(29,30)23-15-9-5-3-7-13(15)21(25)26/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZYMIYZZHSEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)NC3=CC=CC=C3C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2733705.png)

![Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate](/img/structure/B2733707.png)


![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide](/img/structure/B2733712.png)

![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733714.png)



![2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2733721.png)
![N-Ethyl-N-[2-[[(1S,2S)-2-hydroxycyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733722.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2733725.png)